tricaprylylmethylammonium nitrate
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Overview
Description
tricaprylylmethylammonium nitrate is a quaternary ammonium compound known for its surfactant properties. It is used in various industrial and scientific applications due to its ability to reduce surface tension and its antimicrobial properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tricaprylylmethylammonium nitrate typically involves the quaternization of tertiary amines. The process begins with the reaction of N-methyl-N,N-dioctylamine with an alkyl halide, followed by the addition of nitric acid to form the nitrate salt. The reaction conditions often require controlled temperatures and the use of solvents to facilitate the reaction.
Industrial Production Methods: In an industrial setting, the production of this compound is scaled up using continuous flow reactors to ensure consistent quality and yield. The process involves the same basic steps as the laboratory synthesis but is optimized for large-scale production with enhanced safety measures and waste management protocols.
Chemical Reactions Analysis
Types of Reactions: tricaprylylmethylammonium nitrate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions, leading to the formation of different oxidation products.
Reduction: It can also undergo reduction reactions, although these are less common.
Substitution: The nitrate group can be substituted with other anions through ion-exchange reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride can be used.
Substitution: Ion-exchange resins or other anionic compounds are typically used for substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield various oxygenated derivatives, while substitution reactions will result in different quaternary ammonium salts.
Scientific Research Applications
tricaprylylmethylammonium nitrate has a wide range of applications in scientific research:
Chemistry: It is used as a phase transfer catalyst in organic synthesis, facilitating reactions between compounds in different phases.
Biology: Its antimicrobial properties make it useful in the study of microbial inhibition and as a preservative in biological samples.
Medicine: It is explored for its potential use in drug delivery systems due to its ability to interact with cell membranes.
Industry: It is used in formulations for cleaning agents, disinfectants, and emulsifiers.
Mechanism of Action
The mechanism by which tricaprylylmethylammonium nitrate exerts its effects is primarily through its surfactant properties. It reduces surface tension, allowing for better interaction between different phases. In biological systems, it disrupts microbial cell membranes, leading to cell lysis and death. The molecular targets include lipid bilayers and membrane proteins, which are essential for cell integrity and function.
Comparison with Similar Compounds
- 1-Octanaminium, N-methyl-N,N-dioctyl-, phosphate
- 1-Octanaminium, N-methyl-N,N-dioctyl-, acetate
- 1-Octanaminium, N-methyl-N,N-dioctyl-, chloride
Comparison: While these compounds share similar structural features and surfactant properties, their specific anions (phosphate, acetate, chloride) confer different chemical and physical properties. For instance, the nitrate form is particularly effective in antimicrobial applications due to the oxidative potential of the nitrate ion. In contrast, the phosphate form may be more suitable for applications requiring biocompatibility.
Conclusion
tricaprylylmethylammonium nitrate is a versatile compound with significant applications in various fields. Its unique properties and ability to undergo diverse chemical reactions make it a valuable tool in scientific research and industrial processes.
Properties
CAS No. |
6243-39-6 |
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Molecular Formula |
C25H54N2O3 |
Molecular Weight |
430.7 g/mol |
IUPAC Name |
methyl(trioctyl)azanium;nitrate |
InChI |
InChI=1S/C25H54N.NO3/c1-5-8-11-14-17-20-23-26(4,24-21-18-15-12-9-6-2)25-22-19-16-13-10-7-3;2-1(3)4/h5-25H2,1-4H3;/q+1;-1 |
InChI Key |
UEPYVEILIFKOAA-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCC[N+](C)(CCCCCCCC)CCCCCCCC.[N+](=O)([O-])[O-] |
Origin of Product |
United States |
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